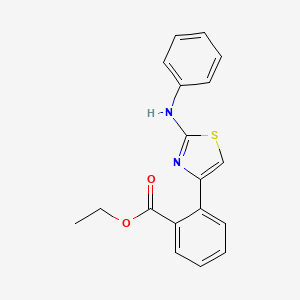

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate

Overview

Description

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is a complex organic compound with the molecular formula C18H16N2O2S . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the anilino group and the benzenecarboxylate moiety further adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the anilino group, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate can be compared with other thiazole-containing compounds, such as:

2-Amino-1,3-thiazole: A simpler thiazole derivative with applications in medicinal chemistry.

Thiazole-4-carboxylic acid: Another thiazole derivative used in the synthesis of various pharmaceuticals.

Thiazole-2-carboxamide: Known for its biological activity and potential therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is a complex organic compound characterized by its unique structural features, including a thiazole ring and an aniline moiety. Its molecular formula is , with a molecular weight of approximately 300.37 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various pathogenic microorganisms, suggesting that it may inhibit the growth of bacteria and fungi through mechanisms such as enzyme inhibition. For instance, it has been observed to interact with enzymes critical for bacterial survival, highlighting its potential as an antimicrobial agent.

The mechanism of action for this compound involves its ability to form stable complexes with specific proteins and enzymes. The thiazole ring plays a crucial role in biochemical pathways, potentially modulating the activity of various biological targets. This interaction may lead to the inhibition of essential metabolic processes in target organisms.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct biological properties due to its unique structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-1,3-thiazole | Simple thiazole derivative | |

| Benzothiazole | Contains a benzene fused to a thiazole | |

| 2-Aminobenzenesulfonamide | Sulfonamide derivative with potential antibacterial activity |

The combination of thiazole and aniline functionalities within this compound enhances its biological activity compared to simpler analogs.

Study on Antibacterial Activity

A significant study focused on the antibacterial properties of this compound involved testing against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

Antifungal Activity Research

Another study examined the antifungal effects of this compound against Candida albicans. Results showed that the compound inhibited fungal growth at concentrations as low as 16 µg/mL. The researchers postulated that the compound interferes with fungal cell wall synthesis, making it a promising candidate for antifungal drug development.

Properties

IUPAC Name |

ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-17(21)15-11-7-6-10-14(15)16-12-23-18(20-16)19-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDFNQOZNBXLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253783 | |

| Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339010-10-5 | |

| Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339010-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.